molecular formula C13H20N2 B1148477 2-(1-Benzylpyrrolidin-3-yl)ethanamine hydrochloride CAS No. 130927-84-3

2-(1-Benzylpyrrolidin-3-yl)ethanamine hydrochloride

Cat. No. B1148477
CAS RN: 130927-84-3
M. Wt: 204.31
InChI Key:
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Description

"2-(1-Benzylpyrrolidin-3-yl)ethanamine hydrochloride" is a chemical compound with potential interest in various scientific fields due to its structural components. While direct studies on this compound are scarce, research on similar compounds, especially those involving benzylpyrrolidine structures and their hydrochloride salts, provides insight into their synthesis, molecular structure, chemical reactions, and properties.

Synthesis Analysis

The synthesis of related compounds often involves strategic reactions that assemble the benzylpyrrolidine core, followed by the addition of functional groups leading to the formation of the hydrochloride salt. For example, research on related compounds has shown the use of one-pot reactions, highlighting the efficiency of synthesis methods in producing complex structures with desired functionalities (Ünaleroğlu, Temelli, & Hökelek, 2002).

Molecular Structure Analysis

The molecular structure of compounds similar to "2-(1-Benzylpyrrolidin-3-yl)ethanamine hydrochloride" has been elucidated using techniques such as X-ray crystallography, NMR, and FTIR spectroscopy. These techniques confirm the arrangement of atoms within the molecule and the presence of key functional groups, providing a basis for understanding the compound's reactivity and interactions (Tavman & Sayil, 2013).

Chemical Reactions and Properties

Chemical reactions involving benzylpyrrolidine derivatives often explore the reactivity of the nitrogen atom in the pyrrolidine ring and the benzyl group. These reactions can lead to various products with different biological and chemical properties. The presence of the hydrochloride salt affects the solubility and reactivity of the compound, making it suitable for specific applications (Katritzky, Cui, Yang, & Steel, 1999).

Physical Properties Analysis

The physical properties of "2-(1-Benzylpyrrolidin-3-yl)ethanamine hydrochloride" would be influenced by its molecular structure. Factors such as melting point, boiling point, and solubility in various solvents are determined by the compound's molecular weight, polarity, and the presence of the hydrochloride salt. Related research on benzylpyrrolidine derivatives provides insights into these aspects (Walter & Cooke, 1997).

Chemical Properties Analysis

The chemical properties of "2-(1-Benzylpyrrolidin-3-yl)ethanamine hydrochloride" include its reactivity with other chemical species, stability under various conditions, and potential for participating in chemical reactions. The hydrochloride salt form of the compound affects its acidity and basicity, making it an interesting subject for studies on reaction mechanisms and synthesis pathways (Li, Zhou, Peng, Li, & Zhang, 2004).

Scientific Research Applications

Synthesis and Medicinal Chemistry

A study by Pejchal et al. (2015) focused on the synthesis and structural characterization of a series of novel compounds derived from ethanamine, showcasing their antimicrobial and antifungal activities. These compounds, synthesized under mild conditions, demonstrated effectiveness against various bacterial and fungal strains, comparable to standard medicinal agents like chloramphenicol and amphotericin B (Pejchal, Pejchalová, & Růžičková, 2015).

Material Science and Chemistry

In the domain of material science and chemistry, research by Draksharapu et al. (2012) explored the ligand exchange and spin state equilibria of Fe(II) complexes with pentadentate and tetradentate ligands. These complexes exhibited distinct behaviors in aqueous media, including ligand exchange and spin state transitions, highlighting their potential applications in catalysis and material science (Draksharapu et al., 2012).

Catalysis

Huang et al. (2011) presented a catalytic method for the enantioselective reduction of benzyl oximes, leading to the preparation of chiral amines. This method utilized borane as a reducing agent and showcased the potential of these reactions in the synthesis of enantiomerically pure compounds, which are crucial in the development of pharmaceuticals (Huang, Ortiz-Marciales, & Hughes, 2011).

Safety And Hazards

The compound is classified as Acute Tox. 3 Oral . The hazard statements include H301 . The precautionary statements include P301 + P310 . The storage class code is 6.1C, which means it is combustible, acute toxic Cat.3 / toxic compounds or compounds which causing chronic effects .

properties

IUPAC Name

2-(1-benzylpyrrolidin-3-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2.ClH/c14-8-6-13-7-9-15(11-13)10-12-4-2-1-3-5-12;/h1-5,13H,6-11,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNYPSIYHCLYKOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CCN)CC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Benzylpyrrolidin-3-yl)ethanamine hydrochloride

CAS RN

1390654-99-5
Record name 3-Pyrrolidineethanamine, 1-(phenylmethyl)-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1390654-99-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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